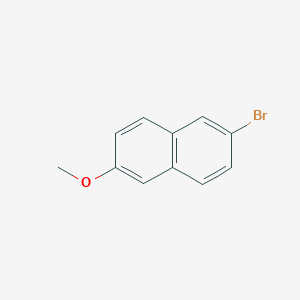

2-Bromo-6-methoxynaphthalene

Vue d'ensemble

Description

Le 2-Bromo-6-méthoxynaphtalène est un composé organique de formule moléculaire C11H9BrO. C'est un dérivé du naphtalène où un atome de brome est substitué en position 2 et un groupe méthoxy en position 6. Ce composé est connu pour ses applications en synthèse organique, en particulier dans la préparation de médicaments tels que la nabumétone .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2-Bromo-6-méthoxynaphtalène implique généralement les étapes suivantes :

Bromation du 2-naphtol : Le 2-naphtol est bromé pour former le 1,6-dibromo-2-naphtol.

Réduction : Le 1,6-dibromo-2-naphtol est ensuite réduit en 6-bromo-2-naphtol.

Méthylation : Enfin, le 6-bromo-2-naphtol est méthylé pour produire le 2-Bromo-6-méthoxynaphtalène.

Méthodes de production industrielle : Dans les milieux industriels, la synthèse peut impliquer l'utilisation de méthodes plus efficaces et plus évolutives. Par exemple, l'utilisation de réactions assistées par micro-ondes avec du chlorure de tétraméthylammonium comme agent méthylant a été rapportée comme étant efficace . De plus, des méthodes électrochimiques utilisant du 2-méthoxynaphtalène et du bromure de sodium ont montré des rendements élevés et une régiosélectivité .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-Bromo-6-méthoxynaphtalène subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes par des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.

Réactifs et conditions courants :

Réaction de Heck : Ce composé est souvent utilisé dans les réactions de Heck, où il réagit avec des alcènes en présence d'un catalyseur au palladium pour former des alcènes substitués.

Substitution nucléophile : Les réactifs courants comprennent le méthylate de sodium et d'autres nucléophiles.

Principaux produits :

4. Applications de la recherche scientifique

Le 2-Bromo-6-méthoxynaphtalène a plusieurs applications dans la recherche scientifique :

Biologie et médecine : Le composé est impliqué dans la synthèse de médicaments comme la nabumétone, qui est utilisée pour traiter la douleur et l'inflammation.

Industrie : Il est utilisé dans la production de produits chimiques fins et comme réactif en synthèse organique.

5. Mécanisme d'action

Le mécanisme d'action du 2-Bromo-6-méthoxynaphtalène implique principalement son rôle d'intermédiaire dans les réactions chimiques. Dans la synthèse de la nabumétone, par exemple, il subit une réaction de Heck pour former le produit final. Les cibles moléculaires et les voies impliquées dépendent des réactions spécifiques auxquelles il participe .

Composés similaires :

- 2-Méthoxy-6-bromonaphtalène

- 6-Bromo-2-méthoxynaphtalène

- 6-Méthoxy-2-bromonaphtalène

- Bromure de 6-méthoxynapht-2-yle

Comparaison : Le 2-Bromo-6-méthoxynaphtalène est unique en raison de son motif de substitution spécifique, ce qui le rend particulièrement utile dans la synthèse de la nabumétone. D'autres composés similaires peuvent avoir des motifs de substitution différents, ce qui entraîne des variations dans leur réactivité et leurs applications .

Applications De Recherche Scientifique

2-Bromo-6-methoxynaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

Biology and Medicine: The compound is involved in the synthesis of drugs like nabumetone, which is used to treat pain and inflammation.

Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-methoxynaphthalene primarily involves its role as an intermediate in chemical reactions. In the synthesis of nabumetone, for example, it undergoes a Heck reaction to form the final product. The molecular targets and pathways involved depend on the specific reactions it participates in .

Comparaison Avec Des Composés Similaires

- 2-Methoxy-6-bromonaphthalene

- 6-Bromo-2-methoxynaphthalene

- 6-Methoxy-2-bromonaphthalene

- 6-Methoxynaphth-2-yl bromide

Comparison: 2-Bromo-6-methoxynaphthalene is unique due to its specific substitution pattern, which makes it particularly useful in the synthesis of nabumetone. Other similar compounds may have different substitution patterns, leading to variations in their reactivity and applications .

Activité Biologique

2-Bromo-6-methoxynaphthalene (C₁₁H₉BrO) is a naphthalene derivative notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound serves as an active intermediate in the synthesis of various pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone. Its molecular structure includes a bromine atom and a methoxy group attached to a naphthalene ring, contributing to its unique chemical properties.

The following table summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.093 g/mol |

| Melting Point | 106-109 °C |

| Boiling Point | 324.7 °C |

| Density | 1.4 g/cm³ |

| Flash Point | 134.7 °C |

| Solubility | Soluble in DMSO, insoluble in water |

Anti-Inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory properties. Molecular docking studies have demonstrated low interaction energy with specific protein targets involved in inflammatory pathways, suggesting its potential as a therapeutic agent in managing inflammation. The compound shows inhibition constants that indicate effectiveness against proteins such as COX-1 and COX-2, which are critical targets for NSAIDs .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been explored for its anticancer potential. Studies suggest that it may inhibit tyrosine-protein kinases, which play a pivotal role in cancer cell signaling pathways. The inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis .

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Anti-Inflammatory Effects : A study published in Chemical Biology demonstrated that this compound significantly reduced inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

- Anticancer Research : In another study focusing on cancer cell lines, the compound exhibited cytotoxic effects against various cancer types, including breast and colon cancer. The results indicated that it could serve as a lead compound for further drug development .

- Molecular Docking Analysis : A comprehensive molecular docking analysis revealed that this compound binds effectively to several targets associated with inflammatory responses and cancer pathways, supporting its role as a promising candidate for drug development .

Propriétés

IUPAC Name |

2-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBMBVXWNYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199116 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-65-9 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthylmethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-bromo-6-methoxynaphthalene in pharmaceutical chemistry?

A: this compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically nabumetone (4-(6-methoxy-2-naphthyl)2-butanone) and naproxen (2-(6-methoxy-2-naphthyl)propionic acid) [, , , , ]. These medications are commonly used to treat pain, inflammation, and stiffness caused by conditions such as arthritis.

Q2: What are some of the challenges associated with the traditional synthesis of this compound?

A: Traditional methods often utilize reagents like dimethyl sulfate and methyl halides, which pose significant toxicological and carcinogenic risks due to their volatility and ability to methylate nucleic acids []. Additionally, some methods rely on gaseous reagents like methyl chloride and methyl bromide, limiting their practicality [].

Q3: How do researchers aim to overcome these synthetic challenges?

A: Recent efforts have focused on developing more environmentally friendly and safer synthetic approaches. One such approach utilizes dimethyl carbonate (DMC) as a substitute for harmful methylating agents []. This method generates only carbon dioxide and methanol as byproducts, which are easily removed from the reaction.

Q4: Are there any alternative synthetic routes to this compound that bypass the use of potentially hazardous reagents?

A: Yes, a novel method utilizing a two-phase electrolysis of 2-methoxynaphthalene and sodium bromide has been reported []. This electrochemical approach demonstrates high yield and regioselectivity, making it promising for potential industrial applications.

Q5: Beyond its role as a synthetic intermediate, has this compound been investigated for other applications?

A: Yes, research suggests that this compound exhibits potential as an anti-cancer drug []. Additionally, it has been investigated for its use in analytical chemistry, specifically in the quantitation of naproxen through a fluorescence quenching method involving a ternary complex with α-cyclodextrin [].

Q6: Can this compound be further modified to create novel compounds?

A: Absolutely. Researchers have successfully functionalized this compound to synthesize a series of soluble dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives []. This was achieved through palladium- and copper-catalyzed cross-coupling reactions, introducing various substituents like ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups. These soluble DNTT derivatives show promise as organic semiconductors for use in organic field-effect transistor (OFET) devices [].

Q7: Are there any studies investigating the catalytic activity of this compound or its derivatives?

A: While this compound itself is not typically used as a catalyst, research has explored the use of resorcinarene-cavitand derivatives bearing a 3-R-1-imidazolylium substituent (where R represents alkyl groups) grafted onto the wider rim of the cavitand structure []. These cavitand derivatives, when combined with [Ni(cod)2] (cod = 1,5-cyclooctadiene), exhibit high efficiency as catalysts in Kumada-Tamao-Corriu cross-coupling reactions of aryl halides with arylmagnesium halides []. Notably, this compound was employed as a substrate in these reactions, demonstrating the potential of such cavitand-based systems for catalyzing important organic transformations [].

Q8: Have there been any investigations into the continuous flow synthesis of compounds utilizing this compound?

A: Yes, researchers have developed a continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides to their corresponding aldehydes using syngas (CO and H2) []. This protocol was successfully applied to this compound, achieving high yields of 6-methoxy-2-naphthaldehyde []. The continuous flow approach offers advantages such as precise control over reaction parameters, improved safety, and scalability, highlighting its potential for synthesizing valuable compounds like 6-methoxy-2-naphthaldehyde from this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.